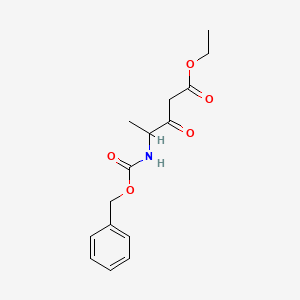

Ethyl 4-(Cbz-amino)-3-oxopentanoate

Description

Properties

Molecular Formula |

C15H19NO5 |

|---|---|

Molecular Weight |

293.31 g/mol |

IUPAC Name |

ethyl 3-oxo-4-(phenylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C15H19NO5/c1-3-20-14(18)9-13(17)11(2)16-15(19)21-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,19) |

InChI Key |

WWLWRXLKLWJAON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.

Formation of the Keto Group: The keto group is introduced through an oxidation reaction. This can be done using oxidizing agents like potassium permanganate or chromium trioxide.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(Cbz-amino)-3-oxopentanoate undergoes various types of chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride.

Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Deprotection Reagents: Hydrogen chloride in dioxane, trifluoroacetic acid.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Deprotection: Free amino compounds.

Scientific Research Applications

Structural Characteristics

Ethyl 4-(Cbz-amino)-3-oxopentanoate features:

- Ethyl Ester Group : Contributes to its reactivity and solubility.

- Carbonyl Group : Plays a crucial role in nucleophilic addition reactions.

- Benzyloxycarbonyl (Cbz) Protected Amino Group : Allows for selective reactions and further functionalization.

The molecular formula is with a molecular weight of approximately 263.29 g/mol. This structure enables the compound to serve as an essential intermediate in the synthesis of more complex organic molecules.

Scientific Research Applications

This compound has several notable applications:

Organic Synthesis

- Intermediate for Complex Molecules : It is widely used as a building block in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

- Peptide Synthesis : The compound's protective group allows for selective deprotection, facilitating the synthesis of peptide-based drugs. Its derivatives have shown potential as enzyme inhibitors, particularly targeting proteases and other therapeutic targets .

Biological Studies

- Enzyme Mechanism Studies : Researchers utilize this compound to investigate enzyme interactions and mechanisms due to its ability to form reversible complexes with enzymes .

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound act as reversible inhibitors of proteases, essential for various biochemical pathways. The mechanism involves interaction with target enzymes facilitated by the compound's reactive functional groups .

Case Study 2: Peptide Drug Development

Research highlighted the successful use of this compound in synthesizing peptide analogs that exhibit promising biological activity against specific receptors involved in disease mechanisms. These studies underscore its potential role in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 4-(Cbz-amino)-3-oxopentanoate involves its reactivity with various functional groups. The benzyloxycarbonyl group serves as a protective group for the amino functionality, allowing selective reactions at other sites. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids.

Comparison with Similar Compounds

Ethyl 3-oxopentanoate

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Key Features: Lacks the Cbz-amino group at position 4.

- Reactivity: Serves as a CH-acidic building block in Biginelli reactions to synthesize dihydropyrimidines . Acts as a C-nucleophile in three-component reactions with dielectrophiles (e.g., 4-trifluoromethyl-p-quinols) to yield α-arylation products . Undergoes microbial reduction by Kluyveromyces marxianus to produce (R)-β-hydroxyesters with >90% enantiomeric excess .

- Applications : Widely used in biofuels research (e.g., as a precursor for methyl ethyl ketone) and enantioselective synthesis .

Contrast with Ethyl 4-(Cbz-amino)-3-oxopentanoate: The absence of the Cbz-amino group simplifies its reactivity but limits utility in amine-directed syntheses.

Ethyl (S)-4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

- Molecular Formula: C₁₂H₂₁NO₅

- Molecular Weight : 259.30 g/mol

- Key Features : Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

- Reactivity: Used in the synthesis of 3-substituted piperazine-2-acetic acid esters via reductive amination . Boc deprotection requires acidic conditions (e.g., TFA), contrasting with Cbz’s hydrogenolysis .

- Spectroscopic Data :

Contrast with this compound: Boc’s bulkiness may hinder sterically demanding reactions, whereas Cbz’s aromatic ring enables π-π interactions in chromatography.

Ethyl 4-benzyloxy-3-oxobutanoate

- Molecular Formula : C₁₃H₁₆O₄

- Molecular Weight : 236.26 g/mol

- Key Features: Benzyl ether at position 4 instead of Cbz-amino.

- Applications: Intermediate in synthesizing β-azido esters, though prolonged heating risks decomposition to ethyl 3-amino-4-oxo-2-pentanoate .

Contrast : The benzyloxy group alters electronic properties, favoring nucleophilic substitutions over amine-mediated reactions.

Ethyl 2-cyano-5-(3,5-dimethoxyphenyl)-3-oxopentanoate

- Molecular Formula: C₁₆H₁₉NO₅

- Molecular Weight : 305.33 g/mol

- Key Features: Cyano and aryl substituents enhance electrophilicity.

- Applications : Key intermediate in synthesizing AZD 4547, an oncology drug candidate .

Contrast: The cyano group directs reactivity toward cyclization, unlike the Cbz-amino group’s role in peptide coupling.

Data Tables

Table 1. Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|---|

| This compound | C₁₅H₁₉NO₅ | 293.31 | Cbz, keto, ester | Peptide synthesis, heterocycles |

| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | Keto, ester | Biginelli reactions, biofuels |

| Ethyl (S)-4-Boc-amino-3-oxopentanoate | C₁₂H₂₁NO₅ | 259.30 | Boc, keto, ester | Piperazine derivatives |

| Ethyl 4-benzyloxy-3-oxobutanoate | C₁₃H₁₆O₄ | 236.26 | Benzyl ether, keto, ester | β-Azido ester synthesis |

Table 2. Reaction Performance Comparison

*Estimated based on analogous Boc-protected compound yields.

Key Findings and Implications

- Reactivity Trends: The 3-keto group in all compounds enables nucleophilic attacks, but substituents dictate reaction pathways. For example, Cbz and Boc groups direct toward amine chemistry, while cyano/aryl groups favor cyclizations .

- Biological Relevance: Ethyl 3-oxopentanoate’s microbial reduction highlights its role in green chemistry, whereas Cbz derivatives are preferred in drug synthesis for controlled deprotection .

- Synthetic Utility: this compound bridges peptide and heterocycle synthesis, offering orthogonal protection strategies compared to Boc or benzyloxy analogs .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-(Cbz-amino)-3-oxopentanoate, and how can reaction yields be optimized?

this compound is typically synthesized via Claisen condensation or alkylation of β-keto esters. For example, ethyl 3-oxopentanoate derivatives can be prepared by condensing ethyl bromoacetate with ethyl 2-methyl-3-oxobutanonate under basic conditions (EtONa/EtOH, 80°C), yielding intermediates like ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate (50% yield) . Hydrolysis with concentrated HCl followed by functionalization with Cbz-protected amines is a common step. Optimization involves controlling reaction temperature (e.g., 0°C for nitrosation steps ) and stoichiometry of reagents like NaNO₂ and NaN₃ to minimize side products .

Q. How can NMR and mass spectrometry be used to confirm the structure of this compound?

Key NMR signals include:

- ¹H NMR : δ 1.23–1.39 ppm (ester methyl and tert-butyl groups), 4.20 ppm (quartet, J = 7.1 Hz, ester -CH₂), 5.12–5.14 ppm (Cbz-protected amine) .

- ¹³C NMR : δ 166.8–202.4 ppm (carbonyl carbons), 155.3 ppm (Cbz carbamate) . Mass spectrometry typically shows fragments at m/z 112 (base peak for β-keto ester backbone) and 97 (loss of CH₃CO) . Discrepancies in elemental analysis (e.g., C: 64.15% vs. calcd 64.27%) may indicate residual solvents .

Q. What are the common side reactions during the synthesis of β-keto esters like this compound?

Side reactions include over-alkylation (e.g., formation of ethyl 2,2,4-trimethyl-3-oxopentanoate) and hydrolysis of the ester group under acidic conditions . To mitigate this, use anhydrous solvents and avoid prolonged exposure to HCl during workup . Chlorination at the α-position may occur if halogenated reagents (e.g., ethyl bromoacetate) are not carefully quenched .

Advanced Research Questions

Q. How can enantioselective hydrogenation be applied to this compound derivatives for chiral β-hydroxy ester synthesis?

Enantioselective reduction of the β-keto group is achieved using chiral catalysts. For example, Ru[(R)-BINAP]Cl₂ under 50 bar H₂ in MeOH provides up to 98.7% ee for similar β-keto esters . Alternatively, baker’s yeast (S. cerevisiae) reduces methyl 3-oxopentanoate to (S)-3-hydroxypentanoate with stereochemical control via microbial ketoreductases . Biocatalysis with Opuntia ficus-indica achieves 81% ee for ethyl (S)-3-hydroxybutanoate, though substrate steric bulk (e.g., tert-butyldimethylsilyloxy groups) may reduce selectivity .

Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

Conflicting Z/E configurations in oxime derivatives (e.g., ethyl (Z)-2-hydroxyimino-3-oxopentanoate) are resolved via NOESY NMR to confirm spatial proximity of substituents . X-ray crystallography (e.g., refining anisotropic displacement parameters with SHELXL ) or vibrational circular dichroism (VCD) can validate absolute configurations. For example, restraint commands like "DFIX" in crystallography software fix bond distances (e.g., H1a–N1 = 0.83 Å) to refine hydrogen positions .

Q. How can thermodynamic modeling improve the design of biosynthetic pathways for 3-oxopentanoate derivatives?

Tools like BNICE.ch evaluate pathway feasibility by pruning routes that violate mass balance or Gibbs free energy (ΔG > 0). For example, pathways producing 3-oxopentanoate (3OXPNT) from MEKCNH or MVK are ranked by yield and enzyme availability . Constraints include ATP hydrolysis feasibility in redox steps (e.g., NADH-dependent ketoreductases).

Q. What bench-stable precursors enable safe storage and in situ generation of reactive this compound intermediates?

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate acts as a stable precursor for Nazarov’s reagent (ethyl 3-oxopent-4-enoate). Base-induced β-elimination (e.g., NaHCO₃) releases the reactive enone in situ for annulation reactions . This avoids handling hygroscopic or air-sensitive intermediates directly.

Q. How do solvent polarity and temperature affect chemoselectivity in condensation reactions involving this compound?

Polar aprotic solvents (e.g., DCE) at 80°C favor imine formation with primary amines, yielding ethyl 4-imino-3-amino-2-pentenoates . Lower temperatures (0°C) suppress enolization, while higher temperatures (>100°C) promote cyclization to pyrazines . Solvent-free conditions under microwave irradiation may accelerate Claisen condensations while reducing ester hydrolysis .

Methodological Notes

- Stereochemical Analysis : Combine chiral HPLC (e.g., Chiralpak IA column) with Mosher’s ester derivatization to assign configurations .

- Data Validation : Cross-reference IR (C=O stretch ~1740 cm⁻¹) with computed spectra (DFT/B3LYP/6-31G*) to confirm functional groups .

- Scale-Up : For multi-gram synthesis, replace Pd(OAc)₂ with cheaper Zn catalysts in Blaise reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.